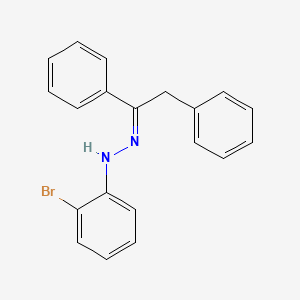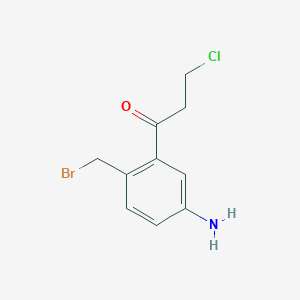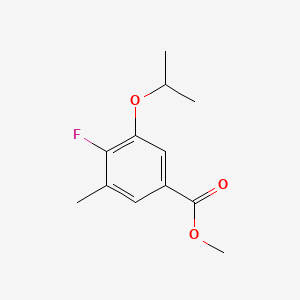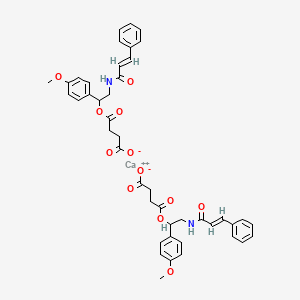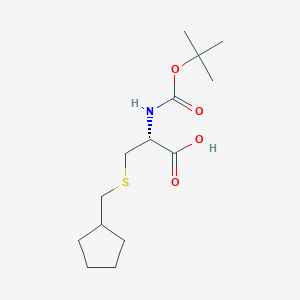
(r)-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyclopentylmethylthio moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopentylmethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol and an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylmethylthio group.
Reduction: Reduction reactions can target the carbonyl group in the Boc protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized sulfur compounds such as sulfoxides or sulfones.
Reduction: Reduced Boc-protected amines.
Substitution: Substituted amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amino group makes it a valuable building block in peptide synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopentylmethylthio groups on biological activity. It can also serve as a precursor for the synthesis of biologically active peptides and proteins.
Medicine
In medicinal chemistry, ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in synthetic applications makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The cyclopentylmethylthio group can influence the compound’s reactivity and stability, affecting its interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Tert-butoxycarbonylamino)-3-(methylthio)propanoic acid: Similar structure but with a methylthio group instead of a cyclopentylmethylthio group.
®-2-(Tert-butoxycarbonylamino)-3-(ethylthio)propanoic acid: Contains an ethylthio group instead of a cyclopentylmethylthio group.
Uniqueness
The presence of the cyclopentylmethylthio group in ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid distinguishes it from other similar compounds. This group can impart unique steric and electronic properties, potentially leading to different reactivity and biological activity profiles.
Eigenschaften
Molekularformel |
C14H25NO4S |
|---|---|
Molekulargewicht |
303.42 g/mol |
IUPAC-Name |
(2R)-3-(cyclopentylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
MVXYZRZXIIFVPO-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1CCCC1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSCC1CCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)
![2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)


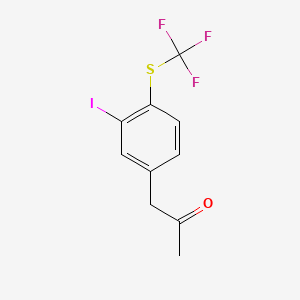
![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)
